molecular formula C27H30N10O2S B14096581 8-(4-Benzylpiperazin-1-yl)-1,3-dimethyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione

8-(4-Benzylpiperazin-1-yl)-1,3-dimethyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione

Cat. No.: B14096581
M. Wt: 558.7 g/mol
InChI Key: XIHFRYGVURIKQY-UHFFFAOYSA-N
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Description

8-(4-benzylpiperazin-1-yl)-1,3-dimethyl-7-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a benzylpiperazine moiety, a phenyl-tetrazole group, and a purine core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-benzylpiperazin-1-yl)-1,3-dimethyl-7-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the purine core: The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.

    Introduction of the benzylpiperazine moiety: This step involves the nucleophilic substitution of a suitable leaving group on the purine core with 4-benzylpiperazine.

    Attachment of the phenyl-tetrazole group: The phenyl-tetrazole group can be introduced through a thiol-ene reaction, where a thiol group on the purine core reacts with a phenyl-tetrazole derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

8-(4-benzylpiperazin-1-yl)-1,3-dimethyl-7-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the purine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.

    Biology: It has shown potential as a ligand for various biological targets, making it useful in biochemical assays and drug discovery.

    Medicine: Preliminary studies suggest that the compound may have therapeutic potential, particularly in the treatment of certain diseases.

    Industry: The compound’s properties make it suitable for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-(4-benzylpiperazin-1-yl)-1,3-dimethyl-7-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The benzylpiperazine moiety is known to interact with neurotransmitter receptors, while the phenyl-tetrazole group can bind to enzymes and other proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    8-(4-benzylpiperazin-1-yl)-1,3-dimethylxanthine: This compound shares the benzylpiperazine and purine core but lacks the phenyl-tetrazole group.

    1,3-dimethyl-7-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione: This compound lacks the benzylpiperazine moiety but retains the phenyl-tetrazole group.

Uniqueness

The presence of both the benzylpiperazine and phenyl-tetrazole groups in 8-(4-benzylpiperazin-1-yl)-1,3-dimethyl-7-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione makes it unique among similar compounds. This combination of functional groups contributes to its distinct chemical properties and potential biological activities.

Properties

Molecular Formula

C27H30N10O2S

Molecular Weight

558.7 g/mol

IUPAC Name

8-(4-benzylpiperazin-1-yl)-1,3-dimethyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione

InChI

InChI=1S/C27H30N10O2S/c1-32-23-22(24(38)33(2)27(32)39)36(17-18-40-26-29-30-31-37(26)21-11-7-4-8-12-21)25(28-23)35-15-13-34(14-16-35)19-20-9-5-3-6-10-20/h3-12H,13-19H2,1-2H3

InChI Key

XIHFRYGVURIKQY-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCN(CC3)CC4=CC=CC=C4)CCSC5=NN=NN5C6=CC=CC=C6

Origin of Product

United States

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